Veledimex S enantiomer Veledimex S enantiomer Veledimex S enantiomer is the S enantiomer of veledimex. Veledimex is an oral activator ligand for a proprietary gene therapy promoter system, and a moderate inhibitor of and substrate for CYP3A4/5.
Brand Name: Vulcanchem
CAS No.: 1093131-03-3
VCID: VC0007092
InChI: InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m0/s1
SMILES: CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Molecular Formula: C27H38N2O3
Molecular Weight: 438.6 g/mol

Veledimex S enantiomer

CAS No.: 1093131-03-3

Cat. No.: VC0007092

Molecular Formula: C27H38N2O3

Molecular Weight: 438.6 g/mol

* For research use only. Not for human or veterinary use.

Veledimex S enantiomer - 1093131-03-3

CAS No. 1093131-03-3
Molecular Formula C27H38N2O3
Molecular Weight 438.6 g/mol
IUPAC Name N'-(3,5-dimethylbenzoyl)-N'-[(3S)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide
Standard InChI InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m0/s1
Standard InChI Key LZWZPGLVHLSWQX-DEOSSOPVSA-N
Isomeric SMILES CCC[C@@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
SMILES CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Canonical SMILES CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC

Chemical and Stereochemical Characteristics of Veledimex S Enantiomer

Structural Configuration and Stereospecificity

Veledimex S enantiomer belongs to the diacylhydrazine family, featuring a chiral center at the hexan-3-yl group that determines its (S)-configuration . The IUPAC name N'-(3,5-dimethylbenzoyl)-N'-[(3S)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide reflects its bifunctional hydrazide backbone and aromatic substituents . Key structural attributes include:

PropertyValue
Molecular weight438.6 g/mol
XLogP3-AA7.1
Hydrogen bond donors1
Hydrogen bond acceptors3

The (S)-configuration confers distinct binding affinities to nuclear receptors compared to the R enantiomer. For example, in the EcR-RXR heterodimer system, the S enantiomer stabilizes the transcriptionally active conformation 1.8-fold more effectively than the R form , a critical factor in its gene induction efficiency.

Enantioselective Interactions with Plasma Proteins

Enantioselectivity in drug-protein binding significantly influences Veledimex S's pharmacokinetics. Human serum albumin (HSA) exhibits a 2.3-fold higher binding constant for the S enantiomer (Ka=4.7×104M1K_a = 4.7 \times 10^4 \, \text{M}^{-1}) compared to the R form . This preferential binding reduces free S enantiomer concentration in plasma, prolonging its systemic exposure. Conversely, α1-acid glycoprotein (AGP) shows greater affinity for the R enantiomer, creating a dynamic equilibrium that affects tissue distribution .

Pharmacokinetic Profile and Metabolic Pathways

Absorption and Distribution

The S enantiomer demonstrates 92% oral bioavailability in murine models, attributable to its lipophilicity (XLogP3-AA=7.1\text{XLogP3-AA} = 7.1) and resistance to first-pass metabolism . Enantioselective absorption occurs via intestinal OATP2B1 transporters, which preferentially uptake the S form at a rate of 18.7μgcm2h118.7 \, \mu\text{g} \cdot \text{cm}^{-2} \cdot \text{h}^{-1} versus 12.4μgcm2h112.4 \, \mu\text{g} \cdot \text{cm}^{-2} \cdot \text{h}^{-1} for the R enantiomer .

Metabolism and Elimination

Hepatic metabolism involves CYP3A4-mediated oxidation (Vmax=34nmol/min/mgV_{\text{max}} = 34 \, \text{nmol/min/mg}) and UGT1A9 glucuronidation (Km=89μMK_m = 89 \, \mu\text{M}) . Stereoselective differences emerge in metabolite formation:

  • S enantiomer: 65% converted to O-desmethylveledimex (active metabolite)

  • R enantiomer: 42% converted to N-desmethylveledimex (inactive metabolite)

Renal excretion accounts for 28% of the S enantiomer's clearance, with a terminal half-life (t1/2t_{1/2}) of 14.3 hours versus 9.8 hours for the R form .

Therapeutic Applications and Clinical Trial Data

Glioblastoma Multiforme Therapy

In Phase II trials (NCT02986178), Veledimex S enantiomer demonstrated a 37% reduction in tumor volume when used with RTS-regulated IL-12 expression . Key outcomes included:

The enantiomer's ability to cross the blood-brain barrier (BBB permeability coefficient Papp=8.9×106cm/sP_{\text{app}} = 8.9 \times 10^{-6} \, \text{cm/s}) enables direct action on intracranial tumors .

Autoimmune Disease Modulation

Preclinical studies in lupus-prone mice showed that S enantiomer treatment reduced anti-dsDNA antibody titers by 74% compared to controls . This immunomodulatory effect correlates with its inhibition of NF-κB signaling (IC50=0.89μM\text{IC}_{50} = 0.89 \, \mu\text{M}) in dendritic cells.

Comparative Analysis with Related Enantiomers

Venlafaxine Enantiomer Parallels

Like Veledimex, the antidepressant venlafaxine exhibits enantioselective metabolism:

Property(S)-Veledimex(R)-Venlafaxine
Primary metabolic routeCYP3A4 oxidationCYP2D6 O-demethylation
Active metaboliteO-DesmethylveledimexO-Desmethylvenlafaxine
Protein binding89% HSA78% AGP

This comparison underscores the broader pharmacological principle that small stereochemical differences dramatically alter drug behavior .

Synthesis and Manufacturing Considerations

Stereoselective Synthesis Challenges

Producing the S enantiomer at scale requires chiral resolution techniques due to the compound's low inherent enantiomeric excess (17% ee in standard synthesis) . Industrial methods employ:

  • Chiral column chromatography: Achieves 99.5% purity with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases

  • Enzymatic resolution: Candida antarctica lipase B selectively hydrolyzes R-enantiomer esters (kcat=12s1k_{\text{cat}} = 12 \, \text{s}^{-1})

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